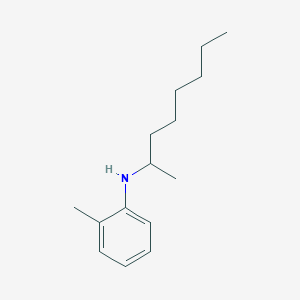
4-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-ジヒドロ-1H-インデン-1-イル)-2-メチルフェノールは、フェノール類に属する有機化合物です。これは、ベンゼン環に結合したフェノール性ヒドロキシル基の存在を特徴とし、さらに2,3-ジヒドロ-1H-インデン-1-イル基とメチル基で置換されています。
準備方法
合成経路と反応条件
4-(2,3-ジヒドロ-1H-インデン-1-イル)-2-メチルフェノールの合成は、いくつかの方法で実現できます。一般的なアプローチの1つは、塩化アルミニウムなどのルイス酸触媒の存在下、2-メチルフェノールを2,3-ジヒドロ-1H-インデンでフリーデル・クラフツアルキル化することです。反応は通常、無水条件下で行われ、副反応を防ぐために温度を注意深く制御する必要があります。
工業生産方法
工業的な設定では、4-(2,3-ジヒドロ-1H-インデン-1-イル)-2-メチルフェノールの生産は、効率と収率を高めるために連続フロープロセスを含む場合があります。高度な触媒システムと最適化された反応条件の使用は、合成のスケーラビリティをさらに向上させることができます。さらに、再結晶またはクロマトグラフィーなどの精製技術を使用して、目的の生成物を高純度で得ることができます。
化学反応の分析
反応の種類
4-(2,3-ジヒドロ-1H-インデン-1-イル)-2-メチルフェノールは、次のようなさまざまな化学反応を起こします。
酸化: フェノール性ヒドロキシル基は、キノンまたはその他の酸化された誘導体を形成するために酸化することができます。
還元: この化合物は、対応するヒドロキシ誘導体を形成するために還元することができます。
置換: 求電子置換反応は、ベンゼン環で起こり、さまざまな置換誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、ニトロ化剤、またはスルホン化剤などの試薬を制御された条件下で使用することができます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、置換反応はハロゲン化またはニトロ化された誘導体を生成する可能性があります。
科学研究への応用
化学: これは、より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物のフェノール構造は、抗酸化特性を示す可能性があり、生物学的研究に関心を集めています。
医学: 研究では、特にその可能性のある抗炎症作用と抗菌作用のために、創薬におけるファーマコフォアとしての可能性を探求してきました。
産業: そのユニークな構造特性により、ポリマーや樹脂などの先端材料の開発に使用できます。
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure may exhibit antioxidant properties, making it of interest in biological studies.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory and antimicrobial activities.
Industry: It can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
4-(2,3-ジヒドロ-1H-インデン-1-イル)-2-メチルフェノールがその効果を発揮するメカニズムは、特定の分子標的との相互作用に大きく依存します。たとえば、その抗酸化活性は、フリーラジカルのスカベンジングと酸化ストレス経路の阻害を含む可能性があります。さらに、その潜在的な抗菌作用は、細菌細胞膜の破壊または必須酵素過程の干渉による可能性があります。
類似の化合物との比較
類似の化合物
2,3-ジヒドロ-1H-インデン-1-オン: インデン構造を共有しますが、フェノール性ヒドロキシル基がありません。
2-メチルフェノール(o-クレゾール): メチルフェノール構造を含みますが、インデン部分を欠いています。
4-ヒドロキシ-2-メチルフェノール: 類似のフェノール構造ですが、インデン置換がありません。
独自性
4-(2,3-ジヒドロ-1H-インデン-1-イル)-2-メチルフェノールは、インデン構造とフェノール構造の組み合わせによりユニークであり、明確な化学的および物理的特性を付与します。
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indene structure but lacks the phenolic hydroxyl group.
2-Methylphenol (o-Cresol): Contains the methylphenol structure but lacks the indene moiety.
4-Hydroxy-2-methylphenol: Similar phenolic structure but without the indene substitution.
Uniqueness
4-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol is unique due to the combination of the indene and phenolic structures, which imparts distinct chemical and physical properties
特性
CAS番号 |
878131-58-9 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC名 |
4-(2,3-dihydro-1H-inden-1-yl)-2-methylphenol |
InChI |
InChI=1S/C16H16O/c1-11-10-13(7-9-16(11)17)15-8-6-12-4-2-3-5-14(12)15/h2-5,7,9-10,15,17H,6,8H2,1H3 |
InChIキー |
VRTIZMMUAJUAME-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2CCC3=CC=CC=C23)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)-](/img/structure/B12587553.png)
![Spiro[3.6]dec-2-en-1-one, 3-ethoxy-](/img/structure/B12587556.png)

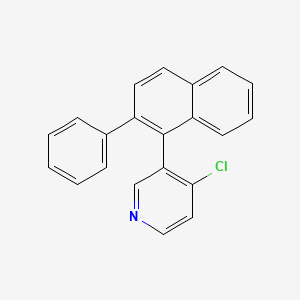
![2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine](/img/structure/B12587567.png)

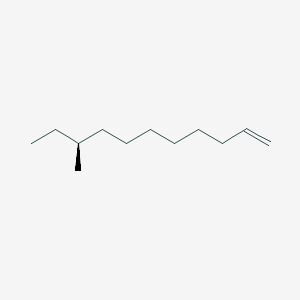
![Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-](/img/structure/B12587603.png)
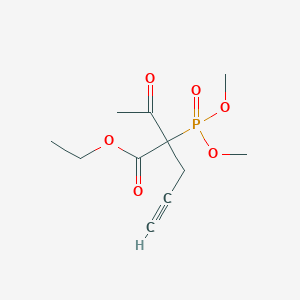
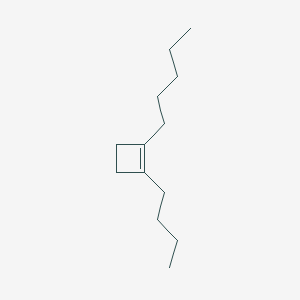

![5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12587643.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12587645.png)
